

Application Note: Characterization of Demethyl Linezolid using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Demethyl linezolid	
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Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The identification and characterization of its metabolites and potential impurities are critical for ensuring the safety and efficacy of the drug product. One such related compound is **demethyl linezolid**, an N-formyl analog of the parent drug. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds. This application note provides a detailed protocol and data comparison for the characterization of **demethyl linezolid** using ¹H and ¹³C NMR spectroscopy, in comparison to linezolid.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule can be obtained. For **demethyl linezolid**, the key structural difference compared to linezolid is the substitution of the N-acetyl group with an N-formyl group. This change results in distinct and predictable differences in the ¹H and ¹³C NMR spectra, primarily the absence of the acetyl methyl signal and the appearance of a formyl proton signal.



Data Presentation

The following tables summarize the expected quantitative NMR data for **demethyl linezolid** in comparison to the reported data for linezolid. This allows for a direct comparison to facilitate identification.

Table 1: ¹H NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for **Demethyl Linezolid**

Assignment	Linezolid ¹ H Chemical Shift (ppm)	Demethyl Linezolid (Expected) ¹ H Chemical Shift (ppm)	Expected Multiplicity
Acetyl CH₃	~1.8-2.0	Absent	-
Formyl H	Absent	~8.0-8.3	S
Morpholine H	~3.0-3.1	~3.0-3.1	m
Morpholine H	~3.8-3.9	~3.8-3.9	m
CH2-NH	~3.5-3.8	~3.5-3.8	m
Oxazolidinone H	~3.8-4.1	~3.8-4.1	m
Oxazolidinone H	~4.7-4.8	~4.7-4.8	m
Aromatic H	~6.9-7.0	~6.9-7.0	t
Aromatic H	~7.0-7.1	~7.0-7.1	d
Aromatic H	~7.4-7.5	~7.4-7.5	d
NH	~5.9-6.1	~6.0-6.2	t

Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for **Demethyl Linezolid**



Assignment	Linezolid ¹³ C Chemical Shift (ppm)	Demethyl Linezolid (Expected) ¹³ C Chemical Shift (ppm)
Acetyl CH₃	~22.4	Absent
CH ₂ -NH	~41.4	~41-42
Oxazolidinone CH	~47.3	~47-48
Morpholine CH ₂	~50.6	~50-51
Morpholine CH ₂	~66.1	~66-67
Oxazolidinone CH	~71.5	~71-72
Aromatic CH	~106.4	~106-107
Aromatic CH	~114.0	~114-115
Aromatic CH	~119.1	~119-120
Aromatic C-N	~133.3	~133-134
Aromatic C-F	~135.5	~135-136
Oxazolidinone C=O	~154.0	~154-155
Aromatic C-O	~156.2	~156-157
Acetyl/Formyl C=O	~170.0	~160-165

Experimental Protocols

A standard set of NMR experiments should be sufficient for the structural confirmation of **demethyl linezolid**.

- 1. Sample Preparation
- Weigh approximately 5-10 mg of the **demethyl linezolid** sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for achieving high-resolution spectra of linezolid



and related compounds.

- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- ¹H NMR Spectroscopy:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Solvent: DMSO-d6
 - Temperature: 298 K
 - Spectral Width: 16 ppm (centered around 6 ppm)
 - Acquisition Time: ~2-3 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 16-64 (depending on sample concentration)
- ¹³C NMR Spectroscopy:
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Solvent: DMSO-d6
 - Temperature: 298 K
 - Spectral Width: 240 ppm (centered around 120 ppm)
 - Acquisition Time: ~1-2 seconds

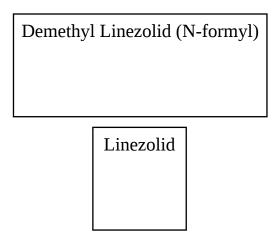


- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- 2D NMR Spectroscopy (for further confirmation):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming connectivity across heteroatoms.
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the demethyl linezolid structure.

Visualizations

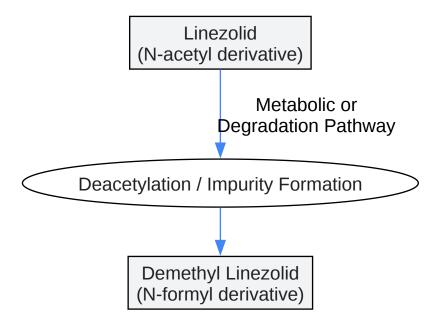
The following diagrams illustrate the chemical structures, the relationship between linezolid and **demethyl linezolid**, and the workflow for NMR characterization.





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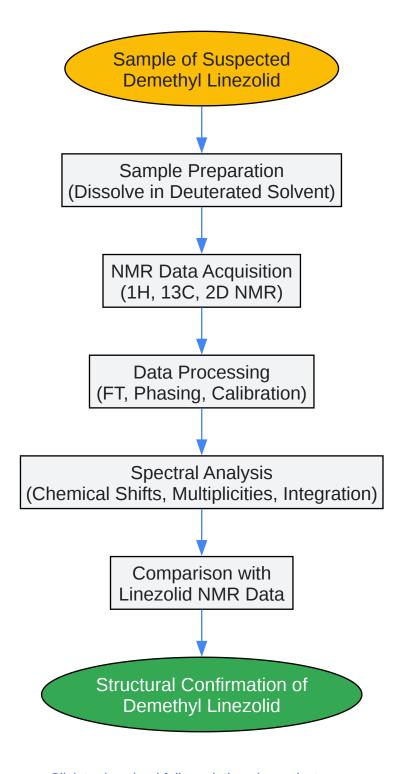
Caption: Chemical structures of Linezolid and Demethyl Linezolid.



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Caption: Relationship between Linezolid and Demethyl Linezolid.





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Caption: Experimental workflow for NMR characterization.

Conclusion



NMR spectroscopy provides a robust and definitive method for the characterization of **demethyl linezolid**. By comparing the ¹H and ¹³C NMR spectra of a sample with the known data for linezolid, the key structural differences can be easily identified. The disappearance of the N-acetyl methyl signal and the appearance of an N-formyl proton signal are the primary indicators for the presence of **demethyl linezolid**. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the analysis of linezolid and its related substances.

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